molecular formula C6H6Br2ClN B070281 3,5-Dibromoaniline hydrochloride CAS No. 188349-40-8

3,5-Dibromoaniline hydrochloride

Cat. No. B070281
M. Wt: 287.38 g/mol
InChI Key: AFXICROPABGNNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Direct Bromination Method : A notable method for synthesizing derivatives like 3,5-dibromo-O-methyl-L-tyrosine involves the direct bromination of commercial O-methyl-L-tyrosine with bromine in aqueous hydrochloric acid. This approach is highlighted for its simplicity and efficiency (Stewart et al., 2004).

Molecular Structure Analysis

  • Molecular Vibrations Study : An investigation into the molecular vibrations of similar compounds, such as 3,5-dibromo-2,6-dimethoxy pyridine, provides insights into the structural characteristics of 3,5-dibromoaniline hydrochloride. Such studies often involve Fourier transform infrared (FT-IR) and Raman spectroscopies, revealing key attributes of the molecular structure (Xavier & Gobinath, 2012).

Chemical Reactions and Properties

  • Nephrotoxicity Study : Research into the nephrotoxic effects of haloanilines, which include compounds like 3,5-dibromoaniline, indicates that such compounds can be potent nephrotoxicants. Studies utilizing renal cortical slices have shown that these compounds can induce toxicity, with variations in potency based on the specific haloaniline derivative (Hong et al., 2000).

  • Electrical Properties of Derivatives : Derivatives of dibromoaniline, such as poly(3,5-dichloroaniline) and poly(2,5-dibromoaniline), have been synthesized and characterized for their electrical properties. These studies are crucial in understanding the electrical conductivity and potential applications of such compounds (Diaz et al., 1998).

Physical Properties Analysis

The physical properties of 3,5-dibromoaniline hydrochloride, including its solubility, melting point, and stability, are essential for its application in various chemical processes. However, specific studies focusing on these properties of 3,5-dibromoaniline hydrochloride are not readily available in the current literature.

Chemical Properties Analysis

  • Selective Hydrodechlorination : Research on similar compounds like 3,5-dichloroaniline shows the potential for selective hydrodechlorination, a process relevant to the chemical modifications of haloanilines. Such processes are crucial for understanding the reactivity and transformation possibilities of 3,5-dibromoaniline hydrochloride (Cordier, 1988).

Scientific Research Applications

  • Nephrotoxic Effects : 3,5-Dibromoaniline has been studied for its nephrotoxic effects. It was found to be a potent nephrotoxicant in vitro, showing increased lactate dehydrogenase (LDH) release and reduction in tissue gluconeogenesis capacity (Hong, Anestis, Henderson, & Rankin, 2000).

  • Chemical Synthesis : 3,5-Dibromoaniline is an important intermediate in the synthesis of various compounds. It has been used in the synthesis of 2,6-Dibromoaniline, a key organic intermediate for pharmaceuticals, alkaloids, and ferromagnetics (Geng Rui-xue, 2004).

  • Electrical Properties of Polymers : The compound has been utilized in the synthesis and characterization of dihalogenated polyanilines, which have potential applications in semiconducting materials and are soluble in certain organic solvents (Diaz et al., 1998).

  • Photochromic Properties : 3,5-Dibromoaniline has been used in the synthesis of novel D-π-A azobenzene derivatives, which exhibit sensitive photochromic responses and have potential applications in materials science (Song Xiume, 2015).

  • Drug Metabolism Studies : It has been used in the synthesis of [13C6]-3,5-dichloroaniline for use as internal standards in drug metabolism and pharmacokinetics studies (Latli, Hrapchak, Krishnamurthy, & Senanayake, 2008).

  • Enzymatic Uric Acid Assay : 3,5-Dibromoaniline is part of a chromogenic system used in the enzymatic assay of uric acid in serum and urine, offering a simple and rapid method for clinical applications (Fossati & Prencipe, 2010).

Safety And Hazards

3,5-Dibromoaniline hydrochloride is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used when handling this chemical .

properties

IUPAC Name

3,5-dibromoaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXICROPABGNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656914
Record name 3,5-Dibromoaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromoaniline hydrochloride

CAS RN

188349-40-8
Record name 3,5-Dibromoaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GK Jnaneshwara, AV Bedekar… - Synthetic …, 1999 - Taylor & Francis
Microwave assisted preparation of a number of isatin derivatives is reported. A simple synthesis of (±)-convolutamydine-A, a potent compound against leukemia cells, is presented. …
Number of citations: 61 www.tandfonline.com
GR Goetchius, CA Lawrence - Journal of Bacteriology, 1945 - Am Soc Microbiol
METHODS With the exception of the studies in which the gonococcus was used, the general method of testing the compounds was as follows: An initialdilution of 1: 1,000 of …
Number of citations: 21 journals.asm.org

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